molecular formula C12H15BrN2O B8150663 2-Amino-3-(3-bromophenyl)-N-cyclopropylpropanamide

2-Amino-3-(3-bromophenyl)-N-cyclopropylpropanamide

Cat. No.: B8150663
M. Wt: 283.16 g/mol
InChI Key: UMJOPAJHUZPGSF-UHFFFAOYSA-N
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Description

2-Amino-3-(3-bromophenyl)-N-cyclopropylpropanamide is a chemical compound characterized by its unique structure, which includes an amino group, a bromophenyl group, and a cyclopropyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-bromophenyl)-N-cyclopropylpropanamide typically involves multiple steps, starting with the bromination of phenylpropanamide to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its unique structure allows it to interact with various biological targets.

Medicine: In the medical field, 2-Amino-3-(3-bromophenyl)-N-cyclopropylpropanamide has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-3-(3-bromophenyl)-N-cyclopropylpropanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can engage in π-π interactions. The cyclopropyl group may enhance the compound's binding affinity and selectivity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 2-Amino-3-(4-bromophenyl)-N-cyclopropylpropanamide: Similar structure with a different position of the bromophenyl group.

  • 2-Amino-3-(3-bromophenyl)-N-ethylpropanamide: Similar structure with an ethyl group instead of cyclopropyl.

  • 2-Amino-3-(3-bromophenyl)-N-methylpropanamide: Similar structure with a methyl group instead of cyclopropyl.

Uniqueness: 2-Amino-3-(3-bromophenyl)-N-cyclopropylpropanamide stands out due to its cyclopropyl group, which imparts unique chemical and biological properties compared to its analogs. This group can enhance the compound's stability and binding affinity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-amino-3-(3-bromophenyl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-9-3-1-2-8(6-9)7-11(14)12(16)15-10-4-5-10/h1-3,6,10-11H,4-5,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOPAJHUZPGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(CC2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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